2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

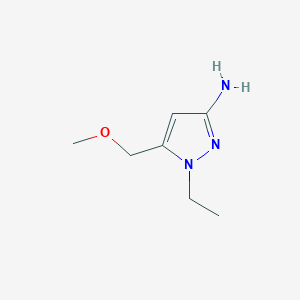

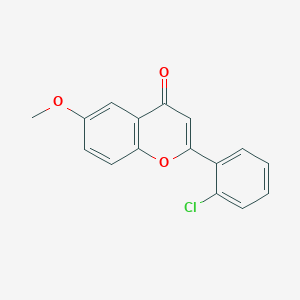

The compound of interest, 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one, is a synthetic flavonoid that has been the subject of various studies due to its interesting chemical properties and potential applications. It is structurally related to several other compounds that have been synthesized and characterized in the literature, such as 4H-benzo[h]chromene derivatives and various chromen-4-one analogs .

Synthesis Analysis

The synthesis of related chromene derivatives typically involves cyclization reactions. For instance, the synthesis of 4H-benzo[h]chromene derivatives has been achieved through the interaction of 4-methoxy-1-naphthol with different cyano compounds, leading to the formation of amino-substituted chromenes . Similarly, photo-reorganization of chromen-4-ones in the presence of UV-light has been used to generate pentacyclic compounds, indicating the potential for photochemical synthesis methods for such compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants, and the aromatic residues were found to form linear chains . This suggests that this compound may also exhibit interesting crystalline properties.

Chemical Reactions Analysis

Chromen-4-ones can undergo various chemical reactions, including photo-reorganization and multicomponent synthesis approaches. For instance, the photo-reorganization of 3-alkoxy-6-chloro-chromen-4-ones has been used to synthesize angular pentacyclic compounds . Additionally, a multicomponent synthesis approach has been reported for the synthesis of thiazolyl chromen-2-ones, which involves the reaction of chromen-2-one derivatives with primary amines and phenyl isothiocyanates . These reactions could be relevant for the chemical manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their molecular structure. For example, the crystal structure analysis of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-chromene revealed that all atoms of the pyran ring are coplanar, which is a unique feature compared to similar compounds . The title compound, 2-(4-chlorophenyl)chromen-4-one, has been found to form dimers interconnected by weak Cl...Cl interactions and C-H...O hydrogen bonds in the crystal . These findings suggest that this compound may also exhibit specific intermolecular interactions that influence its physical state and reactivity.

Scientific Research Applications

Synthesis and Characterization

Derivative Synthesis : Al-Sehemi et al. (2012) synthesized derivatives of 4H-benzo[h]chromene, including compounds similar to 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one, and performed a detailed characterization and density functional theory (DFT) study (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Photoreorganization Studies : Dalal et al. (2017) investigated the photo-reorganization of similar chromen-4-ones, leading to the synthesis of angular pentacyclic compounds and offering a method for the synthesis of benzothiophene fused xanthenone derivatives (Dalal, Khanna, Kumar, & Kamboj, 2017).

Biological Activity and Applications

COX-2 Inhibitor Characterization : Rullah et al. (2015) characterized a compound similar to this compound as a novel selective COX-2 inhibitor, providing insights into its molecular conformation and binding interactions (Rullah et al., 2015).

Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated a pyran derivative related to this compound for antibacterial and antifungal activities, showing significant results (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Chemical Transformations and Synthesis Methods

Phototransformation : Khanna et al. (2015) described the phototransformation of similar chromen-4-ones, leading to the production of exotic tetracyclic scaffolds and insights into regioselective photocyclisation mechanisms (Khanna, Dalal, Kumar, & Kamboj, 2015).

Microwave-Assisted Synthesis : Ashok et al. (2016) developed a microwave-assisted synthesis method for novel pyrano[2,3-f]chromen-4-ones, demonstrating advantages like short reaction times and high yields (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).

Crystal Structure Analysis

- Structural Determination : Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a compound closely related to this compound, contributing to the understanding of its molecular structure and interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).

Other Applications

- Heterocyclic Compound Synthesis : A study by Santos, Silva, and Cavaleiro (2009) focused on synthesizing hydroxylated xanthen-9-ones starting from compounds like 4H-chromen-4-one, highlighting the versatility of these compounds in synthesizing heterocyclic structures (Santos, Silva, & Cavaleiro, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-chlorophenyl)-6-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIHOJFCOJIQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)

![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)

![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)

![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)

![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)